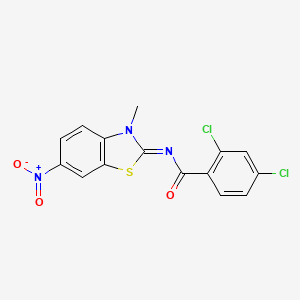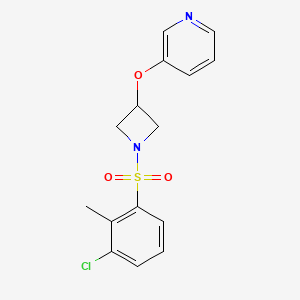
2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . It also has nitro (-NO2) and amide (-CONH2) functional groups, which can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the introduction of the nitro and amide groups, and the attachment of the dichlorobenzene group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, nitro group, and amide group would all contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the nitro group is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Biological Evaluation
Research has shown that benzothiazole derivatives, including compounds related to 2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide, have been synthesized and evaluated for their potential as potent antitumor agents. For instance, a study highlighted the synthesis of a benzothiazole derivative exhibiting selective cytotoxicity against tumorigenic cell lines and an excellent in vivo inhibitory effect on tumor growth, pointing towards its therapeutic potential in cancer treatment (Yoshida et al., 2005).
Heterocyclic Compound Development
The development and characterization of new benzothiazole-derived Schiff bases and their metal complexes have been explored, indicating the significant role of nitrogen-comprising heterocyclic compounds in therapeutic applications. These compounds, derived from heterocyclic haloorganoamino-1,3-benzothiazole, have been studied for their potential in forming complexes with various metals, suggesting applications in materials science and possibly as therapeutic agents (Mahmood et al., 2021).
Anti-Infective Properties
Thiazolides, a class of compounds related to nitazoxanide and potentially including the mentioned benzothiazole derivative, have been investigated for their broad-spectrum activities against a variety of pathogens, including bacteria, protozoa, and viruses. This research underlines the versatility of thiazolide derivatives in treating various infections, showcasing their role in developing new anti-infective drugs (Hemphill et al., 2012).
Anticancer Activity
Further studies have synthesized and assessed the anticancer properties of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives, highlighting the ongoing efforts to explore benzothiazole derivatives for anticancer applications. These derivatives have been characterized through various spectroscopic techniques, indicating a methodical approach towards understanding their structure-activity relationships and potential therapeutic uses (Hossaini et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)10-4-2-8(16)6-11(10)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBNVOICCSCTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2891589.png)
![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)
![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2891593.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)
